N,N-bis(2-hydroxypropyl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-hydroxypropyl)octanamide is a chemical compound with the molecular formula C14H29NO3. It is known for its versatile applications in various scientific fields, including pharmaceuticals, cosmetics, and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxypropyl)octanamide can be synthesized through the reaction of octanoyl chloride with diethanolamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-hydroxypropyl)octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-hydroxypropyl)octanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, particularly in formulations requiring emulsifying agents
Wirkmechanismus
The mechanism of action of N,N-bis(2-hydroxypropyl)octanamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups allow for hydrogen bonding, which can stabilize or destabilize protein structures. The amide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(2-hydroxyethyl)octanamide
- N,N-bis(2-hydroxypropyl)decanamide
- N,N-bis(2-hydroxypropyl)hexanamide
Uniqueness
N,N-bis(2-hydroxypropyl)octanamide is unique due to its specific chain length and the presence of two hydroxyl groups, which provide distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
106476-15-7 |
---|---|
Molekularformel |
C14H29NO3 |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxypropyl)octanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-9-14(18)15(10-12(2)16)11-13(3)17/h12-13,16-17H,4-11H2,1-3H3 |
InChI-Schlüssel |
CURGOLCMVABTPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CC(C)O)CC(C)O |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.